Propanenitrile, 3-(2-naphthalenyloxy)-
Description
Propanenitrile, 3-(2-naphthalenyloxy)- (CAS 14233-72-8) is an organic compound characterized by a propanenitrile backbone substituted with a 2-naphthalenyloxy group. Its molecular formula is C₁₃H₁₁NO, and it has a molecular weight of 197.23 g/mol . The naphthalene moiety introduces aromatic bulk, while the nitrile group provides reactivity for further chemical transformations.
Properties
CAS No. |
14233-72-8 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-naphthalen-2-yloxypropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2 |
InChI Key |
HDOAQRQSTGWBTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCC#N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The structural diversity among propanenitrile derivatives arises from variations in the substituents attached to the oxygen atom. Key analogs and their properties are summarized below:
Table 1: Structural and Physical Properties of Propanenitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Propanenitrile, 3-(2-naphthalenyloxy)- | 14233-72-8 | C₁₃H₁₁NO | 197.23 | 2-Naphthalenyloxy |
| Propanenitrile, 3-phenoxy- | 3055-86-5 | C₉H₉NO | 147.17 | Phenoxy |
| Propanenitrile, 3-(2-methylphenoxy)- | 25268-05-7 | C₁₀H₁₁NO | 161.20 | 2-Methylphenoxy |
| Propanenitrile, 3-([1,1'-biphenyl]-4-yloxy)- | 63472-20-8 | C₁₅H₁₃NO | 223.27 | Biphenyl-4-yloxy |
| Propanenitrile, 3-[(3-methyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- | 677007-25-9 | C₂₁H₂₂N₂O₂ | 334.42 | Piperidinyl-oxy |
Key Observations :
- Electron-donating groups (e.g., methyl in 3-(2-methylphenoxy)-) enhance stability of the aromatic ring toward electrophilic substitution .
Chemical Reactivity
Nitrile Group Reactivity
All propanenitrile derivatives share the nitrile group’s reactivity, enabling:
- Hydrolysis to carboxylic acids or amides.
- Nucleophilic additions (e.g., Grignard reactions).
Aromatic Ether Reactivity
- Electrophilic substitution: The aromatic substituent (naphthalenyl, phenoxy) directs incoming electrophiles. For example, the naphthalenyl group in 3-(2-naphthalenyloxy)- favors electrophilic attack at the α-position of the naphthalene ring .
- Steric effects: Bulkier substituents (e.g., biphenyl in 63472-20-8) may slow reaction rates compared to simpler analogs like 3-phenoxy- .
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